3-[5-Amino-2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-propan-1-ol
Overview
Description
The compound “3-[5-Amino-2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-propan-1-ol” is a type of amine . Amines are classified according to the number of alkyl or aryl groups attached to nitrogen . This compound is intended for research use only .
Molecular Structure Analysis
The molecular formula of this compound is C12H17N3O2 . The molecular weight is 235.29 g/mol .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Compounds containing the benzoimidazole moiety, similar to the compound , have been shown to exhibit significant effectiveness against various bacteria and fungi. This includes gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, gram-negative bacteria such as Escherichia coli and Pseudomonas aeuroginosa, and fungi like Candida albicans and Aspergillus niger (El-Meguid, 2014).
Inhibition of Interleukin-5
- Novel Interleukin-5 Inhibitors : Hydroxyethylaminomethylbenzimidazole analogs have been synthesized and evaluated for their ability to inhibit interleukin-5 (IL-5), a key mediator in various inflammatory and allergic responses. Certain analogs demonstrated potent inhibitory activity, which could have implications for treating conditions related to IL-5 (Boggu et al., 2019).
Antihypertensive Activity
- Potential Antihypertensive Agents : Benzimidazole derivatives have been synthesized and tested for antihypertensive activity. These compounds have shown promising results in controlling high blood pressure, indicating potential applications in the treatment of hypertension (Sharma et al., 2010).
Cancer Treatment
- Anticancer Properties : Some benzimidazole-based compounds have shown significant cytotoxic effects on various cancer cell lines, suggesting potential use in cancer treatment. These compounds interact with cancer cell DNA and induce apoptosis through various mechanisms (Paul et al., 2015).
Properties
IUPAC Name |
3-[5-amino-2-(1-hydroxyethyl)benzimidazol-1-yl]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8(17)12-14-10-7-9(13)3-4-11(10)15(12)5-2-6-16/h3-4,7-8,16-17H,2,5-6,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCJZKPUUGAXEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1CCCO)C=CC(=C2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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